molecular formula C18H18F2N2O4S B10976024 2-({[4-(Difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[4-(Difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10976024
M. Wt: 396.4 g/mol
InChI Key: PFLLYICDUBMPAE-UHFFFAOYSA-N
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Description

2-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a difluoromethoxy group and a methoxybenzoyl group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate carbonyl compound.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is attached through an acylation reaction using a methoxybenzoyl chloride derivative.

    Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound under controlled reaction conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethyl sulfoxide, various nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiophene compounds.

Scientific Research Applications

2-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-DIMETHOXYBENZOYL)AMINO]-N-(2-FURYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • 2-(DIFLUOROMETHOXY)BENZALDEHYDE 5,6,7,8-TETRAHYDRO BENZOTHIENO [2,3-D]PYRIMIDIN-4-YLHYDRAZONE

Uniqueness

Compared to similar compounds, 2-{[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of both difluoromethoxy and methoxybenzoyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18F2N2O4S

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H18F2N2O4S/c1-25-12-8-9(6-7-11(12)26-18(19)20)16(24)22-17-14(15(21)23)10-4-2-3-5-13(10)27-17/h6-8,18H,2-5H2,1H3,(H2,21,23)(H,22,24)

InChI Key

PFLLYICDUBMPAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC(F)F

Origin of Product

United States

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